N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide is a chemical compound that belongs to the class of formamides. It is characterized by the presence of a formyl group attached to an amine. This compound is notable for its structural complexity, which includes a dichlorophenyl group and a hydroxyethyl group. It has applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide typically involves the reaction of 2,4-dichlorophenylamine with ethylene oxide, followed by formylation. The reaction conditions often include the use of solvents such as polyethylene glycol (PEG-400) and formic acid. The process is carried out at room temperature, and the reaction time ranges from 4 to 6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an amine group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce hydroxyethylamines.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)formamide: This compound lacks the hydroxyethyl group but shares the dichlorophenyl group.
2-Amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide: This compound has a similar dichlorophenyl group but a different core structure.
Uniqueness
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide is unique due to the presence of both the hydroxyethyl and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71162-52-2 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13) |
InChI Key |
JMXNGGCYKYSXGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
Origin of Product |
United States |
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